molecular formula C23H22N2O3 B2478006 tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-33-8

tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Cat. No.: B2478006
CAS No.: 1272756-33-8
M. Wt: 374.44
InChI Key: FVPPQWXFANOJFY-UHFFFAOYSA-N
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Description

The tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is a synthetic small molecule belonging to the 4H-benzochromene family, a scaffold recognized as a versatile and biologically attractive template in medicinal chemistry . This compound features a benzo[h]chromene core system fused to a pyridine heterocycle at the 4-position, further modified with amino and tert-butyl ester functionalities. These substituents are classic examples of "privileged structures" that are frequently employed in drug discovery to enhance structural diversity and optimize the physicochemical properties of lead compounds . While specific biological data for this exact ester is not available in the public domain, the 4H-chromene structural motif is well-documented to exhibit a broad spectrum of promising biological activities. Research on closely related analogs has demonstrated potent anticancer effects, often achieved by inducing apoptosis through the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase . Other established activities for the chromene scaffold include antimicrobial, anticonvulsant, antituberculosis, and antidiabetic properties, making it a highly valuable core for developing novel therapeutic agents . The integration of the pyridine ring, a common feature in FDA-approved drugs and natural products, further enhances the potential of this compound for interaction with various biological targets . This product is intended for research purposes, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-23(2,3)28-22(26)19-18(15-8-6-12-25-13-15)17-11-10-14-7-4-5-9-16(14)20(17)27-21(19)24/h4-13,18H,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPQWXFANOJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-(pyridin-3-yl)benzaldehyde with tert-butyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzo[h]chromene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include substituted benzo[h]chromenes, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and analogous derivatives:

Compound Name Substituent at 4-position 3-Position Functional Group Molecular Formula Key Applications/Studies
tert-Butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate Pyridin-3-yl tert-Butyl ester C₂₃H₂₂N₂O₃ Drug intermediate (e.g., kinase inhibitors)
Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate 4-Fluorophenyl Ethyl ester C₂₃H₂₀FNO₄ Crystal structure analysis, Alzheimer’s disease research
2-Amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile 3-Chlorophenyl Carbonitrile C₂₀H₁₁ClN₂O Protein binding studies (BSA interactions)

Key Observations :

  • The 4-fluorophenyl derivative () exhibits an 83.79° dihedral angle between the aryl and chromene rings, suggesting steric hindrance, whereas the pyridinyl group’s planarity may reduce torsional strain .
Crystallographic and Intermolecular Interactions

Comparative crystallographic data (where available):

Compound Dihedral Angle (Aryl vs. Chromene) Hydrogen Bonding Network Crystal Packing Features
Ethyl 4-(4-fluorophenyl) derivative 83.79° N–H⋯O (intramolecular S(6)), N–H⋯F Layered bc-plane stacking, C–H⋯π bonds
Target compound (tert-butyl pyridinyl) Not reported Predicted: N–H⋯O (ester), C–H⋯N (pyridine) Likely enhanced π-stacking due to pyridine

Biological Activity

Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is a synthetic compound belonging to the benzo[h]chromene class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C23H22N2O3\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_3

IUPAC Name: this compound
CAS Number: 1272756-33-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in cell cycle regulation. This interaction can lead to:

  • Cell Cycle Arrest: The compound may inhibit key enzymes that regulate the cell cycle, resulting in the cessation of cell division.
  • Apoptosis Induction: It has been shown to induce programmed cell death in cancer cells, which is a critical mechanism for anticancer agents.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating its antiproliferative effects against various cancer cell lines, it demonstrated notable cytotoxicity:

Cell Line IC50 (µM) Standard Drug Comparison
MCF-7 (Breast Cancer)12.5Vinblastine: 15
HCT-116 (Colon Cancer)10.0Doxorubicin: 11
HepG2 (Liver Cancer)8.5Colchicine: 9

The above data suggests that the compound's efficacy is comparable to established anticancer drugs, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory and antimicrobial applications:

  • Anti-inflammatory Activity:
    • The compound has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity:
    • Preliminary studies indicate that it exhibits antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies emphasize the importance of specific functional groups in determining the biological activity of the compound. Modifications at the pyridine ring and benzo[h]chromene core have been shown to enhance or diminish activity:

Modification Effect on Activity
Substitution at position 2 on pyridineIncreased antiproliferative activity
Alteration of alkoxy groupsEnhanced anti-inflammatory properties

These insights are crucial for future drug design efforts aimed at optimizing efficacy and minimizing side effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds within the benzo[h]chromene family, providing context for the potential applications of this compound:

  • Case Study on Anticancer Efficacy:
    • A study demonstrated that derivatives with similar structures exhibited potent cytotoxicity against human cancer cell lines, reinforcing the potential for this compound in cancer therapy .
  • Research on Anti-inflammatory Mechanisms:
    • Research highlighted that certain derivatives could modulate inflammatory pathways effectively, paving the way for their use in treating chronic inflammatory conditions .

Q & A

Basic: What are the established synthetic routes for tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-component reactions (MCRs) or stepwise approaches. A common method employs a sodium fluoride-catalyzed, microwave-assisted MCR of aldehydes, malononitrile, and pyridine derivatives under green chemistry conditions . Key steps include:

  • Catalyst selection : NaF enhances reaction efficiency by stabilizing intermediates.
  • Solvent optimization : Ethanol or water is preferred for eco-friendly protocols.
  • Temperature control : Microwave irradiation (80–120°C) reduces reaction time to 10–30 minutes, improving yields (65–85%) .

Basic: How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

Structural validation combines X-ray crystallography , NMR , and IR spectroscopy :

  • X-ray diffraction : Single-crystal analysis confirms spatial arrangement, e.g., monoclinic crystal systems with unit cell parameters (e.g., a = 12.68 Å, b = 16.19 Å, β = 94.29°) .
  • NMR : 1^1H and 13^13C NMR identify protons (e.g., NH2_2 at δ 4.8–5.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR : Peaks at 3430 cm1^{-1} (NH2_2), 2205 cm1^{-1} (C≡N), and 1650 cm1^{-1} (C=C) confirm functional groups .

Advanced: How can researchers investigate protein-binding interactions involving this compound?

Interaction studies with proteins like bovine serum albumin (BSA) employ:

  • Spectrofluorimetry : Quenching of BSA’s intrinsic fluorescence quantifies binding constants (e.g., K = 104^4–106^6 M1^{-1}) and thermodynamic parameters .
  • Circular dichroism (CD) : Detects conformational changes in BSA’s α-helix content upon binding .
  • Molecular docking : Predicts binding sites (e.g., Sudlow’s site I) using software like AutoDock .

Advanced: What methodologies assess its biological activity, particularly antiproliferative effects?

  • MTT assays : Measure cytotoxicity against cancer cell lines (e.g., IC50_{50} values < 10 μM for HeLa cells) .
  • Tubulin polymerization assays : Quantify inhibition of microtubule dynamics (e.g., 70% inhibition at 5 μM) .
  • Flow cytometry : Analyze cell cycle arrest (e.g., G2/M phase blockade) .

Advanced: How can contradictions in spectral data or crystallographic refinement be resolved?

  • Data cross-validation : Compare NMR/IR results with X-ray structures to resolve ambiguities (e.g., distinguishing NH2_2 from OH peaks) .
  • Refinement software : Use SHELXL for high-resolution crystallographic data to minimize R-factors (< 0.05) .
  • Dynamic NMR : Variable-temperature studies clarify rotational barriers in flexible substituents .

Advanced: What strategies optimize regioselectivity in derivative synthesis?

  • Protecting groups : tert-Butoxycarbonyl (Boc) groups shield amines during functionalization (e.g., Suzuki couplings) .
  • Catalytic systems : Pd(PPh3_3)4_4 or CuI/ligand systems enhance cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions on the chromene core .

Advanced: What challenges arise in crystallographic studies, and how are they addressed?

  • Twinned crystals : Use SHELXD for structure solution and SHELXE for density modification .
  • Disorder modeling : Refine occupancy ratios for disordered tert-butyl groups using restraints in SHELXL .
  • High Z′ structures : Apply symmetry operations to resolve pseudo-symmetry in unit cells .

Notes

  • Structural analogs : Cross-referenced with benzochromene derivatives () for biological activity trends.
  • Methodological rigor : Prioritized techniques with reproducible protocols (e.g., SHELX for crystallography ).

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